C10H12BrClFN
Description
C₁₀H₁₂BrClFN is a halogenated organic compound with a molecular weight of 280.56–280.57 g/mol, featuring bromine (Br), chlorine (Cl), fluorine (F), and nitrogen (N) substituents . It serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, primarily used in laboratory research . The compound exists in multiple structural isomers, differing in the positions of halogens and the configuration of cyclic amine backbones. Key analogs include phenylpyrrolidine, cyclopropanamine, and cyclobutane derivatives, each with distinct physicochemical and biological properties .
Properties
Molecular Formula |
C10H12BrClFN |
|---|---|
Molecular Weight |
280.56 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12;/h4-5H,2-3,6H2,1H3;1H |
InChI Key |
ZMGOCVOUHHILQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2F)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the bromine atom with other nucleophiles such as amines or thiols .
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide , potassium carbonate , and various amines .
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .
Major Products
The major products formed from these reactions include substituted benzylamines , ketones , aldehydes , alcohols , and amines .
Scientific Research Applications
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors or enzymes , modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in neurotransmitter modulation and signal transduction .
Comparison with Similar Compounds
Structural Diversity and Key Features
The following table summarizes six analogs of C₁₀H₁₂BrClFN, highlighting structural differences, CAS numbers, and available
| Compound Name | CAS Number | Backbone Structure | Substituent Positions | Purity | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|---|
| 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride | 1807885-05-7 | Cyclobutane-amine | Br at C3, F at C4 of phenyl ring | ≥95% | 280.56 | Versatile scaffold for drug discovery |
| 2-(5-Bromo-2-fluorophenyl)pyrrolidine hydrochloride | 2304584-12-9 | Pyrrolidine | Br at C5, F at C2 of phenyl ring | ≥97% | 280.56 | Neurological research |
| (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride | 1391514-45-6 | Pyrrolidine (R-enantiomer) | Br at C2, F at C5 of phenyl ring | Not specified | 280.56 | Chiral intermediate in synthesis |
| N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl | 1400645-37-5 | Cyclopropanamine | Br at C4, F at C2 of benzyl group | ≥95% | 280.56 | Ligand design for receptor studies |
| Unspecified derivative (CAS 1956332-80-1) | 1956332-80-1 | Not available | Not available | Not specified | 280.56 | Inhibitory studies (exact use unknown) |
| Unspecified derivative (CAS 2703745-97-3) | 2703745-97-3 | Not available | Not available | Not specified | 280.56 | Research chemical (hazardous properties) |
Physicochemical and Functional Differences
Substituent Positions :
- The position of Br and F on the aromatic ring significantly impacts electronic properties and binding affinity. For example, 2-(5-Bromo-2-fluorophenyl)pyrrolidine (Br at C5, F at C2) may exhibit different dipole moments compared to 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine (Br at C3, F at C4) .
- Enantiomeric forms, such as (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine, are critical for stereoselective interactions in biological systems .
Backbone Flexibility :
Safety and Handling :
- CAS 2703745-97-3 carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), indicating higher toxicity compared to other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
